molecular formula C22H23Cl2NO B572953 (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride CAS No. 1260403-55-1

(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride

Cat. No. B572953
M. Wt: 388.332
InChI Key: BZVKOMBJQAXYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H23Cl2NO . Its average mass is 388.330 Da and its monoisotopic mass is 387.115662 Da .

Scientific Research Applications

  • Pharmacological Properties : A compound similar to the requested chemical, 403U76 (5‐chloro‐[[2‐[(dimethylamino)methyl]phenyl]thio]benzene‐methanol hydrochloride), has been identified as a potent inhibitor of 5‐hydroxytryptamine (5‐HT) and noradrenaline reuptake into rat brain synaptosomes. This suggests potential applications in the treatment of neurological and psychological disorders (Ferris et al., 1995).

  • Crystallographic Study : Research involving crystallographic and computational studies of copper(II) complexes with structures similar to the queried compound, focusing on binding modes and hydrogen bond interactions, indicates applications in the study of metal-organic frameworks and coordination chemistry (Ababneh et al., 2020).

  • Antimicrobial Activity : Certain imidazole derivatives containing elements of the requested chemical structure have shown potential antimicrobial activity. This indicates possible use in the development of new antimicrobial agents (Maheta et al., 2012).

  • Conformational Study : The study of tris(2-(dimethylamino)phenyl)methanol salt derivatives, related in structure to the queried compound, provides insights into anion influences on hydrogen-bond structures, relevant in organic chemistry and materials science (Zhang et al., 2015).

  • Photophysical Properties : Investigations into the photophysical and photochemical properties of compounds like HOF (2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one), synthesized in the presence of methanol, offer applications in sensing mechanisms and understanding excited state dynamics (Liu et al., 2019).

  • Enantioselective Synthesis : The synthesis of (1R,3S,4S)-2-azanorbornyl-3-methanol as an organocatalyst for the enantioselective epoxidation of α,β-enones, related to the query, suggests applications in asymmetric synthesis and catalysis (Lu et al., 2008).

properties

IUPAC Name

[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO.ClH/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-13,25H,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVKOMBJQAXYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693240
Record name [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride

CAS RN

1260403-55-1
Record name [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JO Zirimwabagabo, ABA Jailani… - Journal of Medicinal …, 2021 - ACS Publications
Class B G-protein-coupled receptors (GPCRs) remain an underexploited target for drug development. The calcitonin receptor (CTR) family is particularly challenging, as its receptors …
Number of citations: 7 pubs.acs.org

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